4-(Trifluoromethyl)benzene-1,3-diamine dihydrochloride

Description

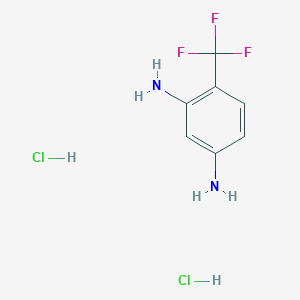

4-(Trifluoromethyl)benzene-1,3-diamine dihydrochloride (CAS: 106306-69-8; MFCD12405580) is a fluorinated aromatic diamine derivative with the molecular formula C₇H₇Cl₂F₃N₂ and a molecular weight of 275.04 g/mol . It features a benzene ring substituted with a trifluoromethyl (-CF₃) group at the 4-position and amino (-NH₂) groups at the 1- and 3-positions, with two hydrochloride counterions.

Properties

IUPAC Name |

4-(trifluoromethyl)benzene-1,3-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2.2ClH/c8-7(9,10)5-2-1-4(11)3-6(5)12;;/h1-3H,11-12H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDAFTUSOPFFSIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)N)C(F)(F)F.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Trifluoromethyl)benzene-1,3-diamine dihydrochloride can be synthesized through several methods. One common approach involves the nitration of 4-(trifluoromethyl)aniline to produce 1,3-dinitro-4-(trifluoromethyl)benzene, followed by reduction to yield the desired diamine compound. The reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst under mild conditions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. The nitration is typically performed using a mixture of nitric acid and sulfuric acid, while the reduction is achieved using catalytic hydrogenation. The final product is then purified through recrystallization or other suitable methods to obtain the dihydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)benzene-1,3-diamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro groups or other oxidized derivatives.

Reduction: The compound can be further reduced to form different amine derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amine compounds. Substitution reactions can result in the replacement of the trifluoromethyl group with other functional groups.

Scientific Research Applications

Pharmaceutical Applications

1. Intermediate for Drug Synthesis

TFMBDA serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural features allow it to participate in reactions that yield biologically active compounds. For instance, it has been utilized in the development of anti-cancer agents and anti-inflammatory drugs due to its ability to form stable complexes with biological targets.

2. Case Study: Anticancer Agents

Research has demonstrated that derivatives of TFMBDA exhibit significant cytotoxic activity against cancer cell lines. A study published in MDPI highlighted the synthesis of novel compounds derived from TFMBDA that showed promising results in inhibiting tumor growth in vitro .

Materials Science Applications

1. Development of Polymers

In materials science, TFMBDA is employed as a building block for synthesizing advanced polymers. The trifluoromethyl group enhances the thermal stability and chemical resistance of the resulting materials, making them suitable for high-performance applications.

2. Case Study: Polymer Synthesis

A recent investigation into polymeric materials incorporating TFMBDA showed improved mechanical properties and resistance to solvents compared to traditional polymers. This advancement opens avenues for creating more durable materials for industrial applications .

Table: Summary of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceuticals | Intermediate for drug synthesis | Enhances bioactivity and stability |

| Anticancer agent development | Significant cytotoxic activity | |

| Materials Science | Polymer development | Improved thermal stability |

| Advanced material synthesis | Enhanced mechanical properties |

Mechanism of Action

The mechanism by which 4-(Trifluoromethyl)benzene-1,3-diamine dihydrochloride exerts its effects depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzene Ring

Table 1: Substituent-Based Comparison

Key Findings :

- The trifluoromethyl group in the target compound enhances electronegativity and metabolic stability compared to methyl or non-fluorinated analogs .

- The heptafluoroisopropyl analog (CAS 58524-63-3) exhibits higher hydrophobicity and molecular weight due to its bulkier fluorinated substituent, making it less soluble in aqueous media .

- The thiazole-pyridine hybrid derivative (CAS 1143459-92-0) introduces heterocyclic complexity, broadening applications in kinase inhibitor research .

Functional Group Modifications

Table 2: Functional Group and Salt Form Comparisons

Key Findings :

Pharmacological and Industrial Relevance

- Agrochemicals : The trifluoromethyl group in the target compound is a common motif in herbicides and fungicides (e.g., oxyfluorfen derivatives ).

- Pharmaceuticals : Dihydrochloride salts of aromatic diamines are critical intermediates in synthesizing kinase inhibitors (e.g., indisulam analogs ) and antipsychotics (e.g., fluphenazine dihydrochloride ).

- Material Science : Fluorinated diamines are used in polymer coatings and corrosion-resistant materials due to their thermal stability .

Biological Activity

4-(Trifluoromethyl)benzene-1,3-diamine dihydrochloride is a synthetic organic compound notable for its potential biological activities. This compound, characterized by a trifluoromethyl group and two amino groups on the benzene ring, has attracted attention in medicinal chemistry due to its diverse applications in biological research and drug development.

- Molecular Formula : C7H7F3N2·2HCl

- Molecular Weight : 227.06 g/mol

- Structure : The presence of the trifluoromethyl group significantly influences the compound's electronic properties, enhancing its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.

- Receptor Modulation : It can interact with various cell surface receptors, altering signal transduction pathways that regulate gene expression and cellular responses.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

Antimicrobial Activity

Studies have demonstrated that derivatives of 4-(Trifluoromethyl)benzene-1,3-diamine possess antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics.

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies on human cancer cell lines have shown that it induces apoptosis and inhibits cell proliferation through various mechanisms, including:

- Upregulation of pro-apoptotic factors.

- Downregulation of anti-apoptotic proteins.

A case study highlighted its effectiveness against lung adenocarcinoma cells, where it demonstrated significant antiproliferative effects with IC50 values in the low micromolar range.

Anti-inflammatory Effects

4-(Trifluoromethyl)benzene-1,3-diamine has also been investigated for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and enzymes, suggesting potential therapeutic applications in inflammatory diseases.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparative analysis with similar compounds is presented below:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| 4-Amino-3-(trifluoromethyl)aniline | Similar structure | Moderate antimicrobial activity | Commonly used as a reference compound |

| 2-Amino-5-trifluoromethylbenzenamine | Differently substituted | Limited anticancer activity reported | Another positional isomer |

| 4-(Trifluoromethyl)aniline | Lacks amino groups | Antiproliferative properties noted | Potential for further investigation |

Case Study 1: Anticancer Activity

In a study conducted on lung adenocarcinoma cell lines (Calu-6), treatment with this compound resulted in:

- A significant increase in H3K4me2 methylation levels after 48 hours.

- Induction of apoptosis as evidenced by increased caspase activity.

Case Study 2: Enzyme Interaction Studies

Research involving enzyme assays revealed that this compound could inhibit specific enzymes linked to metabolic disorders. Notably:

- It showed inhibition of lysine-specific demethylase 1 (LSD1), which plays a crucial role in epigenetic regulation.

Q & A

Basic Research Questions

Q. What methodologies are recommended for optimizing the synthesis of 4-(trifluoromethyl)benzene-1,3-diamine dihydrochloride?

- Methodological Answer : Utilize Design of Experiments (DoE) to systematically explore reaction parameters (e.g., temperature, solvent ratios, catalyst loading). For example, fractional factorial designs can reduce the number of trials while identifying critical variables. Pair this with quantum chemical calculations (e.g., density functional theory, DFT) to predict reaction pathways and transition states, narrowing experimental conditions . Post-synthesis, employ HPLC or NMR to validate purity and yield.

Q. How can solute-solvent interactions influence the purification of this compound?

- Methodological Answer : Solvent selection for recrystallization or chromatography should account for polarity, hydrogen-bonding capacity, and dielectric constant. Studies on structurally similar diamines (e.g., 4-chloro-3-methylbenzene-1,2-diamine hydrochloride) show that binary solvent systems (e.g., water-ethanol) enhance solubility gradients, improving crystal formation. Use Hansen solubility parameters to model interactions and optimize solvent ratios .

Q. What analytical techniques are most effective for characterizing this compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies using thermogravimetric analysis (TGA) and dynamic vapor sorption (DVS) to assess hygroscopicity and thermal degradation. Pair with UV-Vis spectroscopy to monitor oxidation-prone aromatic amines. For long-term storage, inert atmospheres (N₂/Ar) and desiccants are recommended, as trifluoromethyl groups may hydrolyze under prolonged moisture exposure .

Q. How can researchers validate the compound’s identity and purity post-synthesis?

- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular formula confirmation with ¹H/¹³C NMR to verify structural integrity. For purity, use reverse-phase HPLC with UV detection at 254 nm, optimized via DoE to resolve closely eluting impurities. Cross-reference with published spectra of analogous dihydrochloride salts .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity in novel catalytic systems?

- Methodological Answer : Employ ab initio molecular dynamics (AIMD) to simulate reaction mechanisms in silico, focusing on the electron-withdrawing trifluoromethyl group’s impact on amine nucleophilicity. Validate predictions using in situ FTIR or Raman spectroscopy to detect intermediates. Couple with machine learning to iteratively refine catalytic conditions .

Q. How can contradictory data on the compound’s biological activity be resolved?

- Methodological Answer : Perform dose-response assays across multiple cell lines to assess specificity. Use molecular docking to model interactions with biological targets (e.g., enzymes or receptors). Cross-validate findings with isotopic labeling (e.g., ¹⁵N) to track metabolic pathways. Contradictions may arise from assay conditions (e.g., pH, serum proteins), necessitating rigorous control experiments .

Q. What advanced reactor designs improve scalability for large-scale synthesis?

- Methodological Answer : Implement continuous-flow reactors with inline analytics (e.g., PAT tools) to monitor real-time conversion. Optimize mixing efficiency using computational fluid dynamics (CFD) simulations, particularly for exothermic steps involving diamine hydrochloridation. For safety, integrate quenching zones to prevent runaway reactions .

Q. How do degradation pathways of this compound impact environmental fate studies?

- Methodological Answer : Conduct photolysis and hydrolysis experiments under simulated environmental conditions (UV light, pH 4–9). Use LC-MS/MS to identify degradation byproducts (e.g., dehalogenated or oxidized species). Compare with QSAR models to predict ecotoxicity, emphasizing the persistence of trifluoromethyl groups in aquatic systems .

Q. What role does this compound play in designing functional materials (e.g., polymers or MOFs)?

- Methodological Answer : As a diamine, it can act as a linker in metal-organic frameworks (MOFs) or crosslinker in epoxy resins. Use X-ray crystallography to characterize coordination geometry with metal nodes. For polymers, assess thermal stability (TGA) and mechanical properties (DSC/DMA) post-polymerization. The trifluoromethyl group enhances hydrophobicity, useful in gas-separation membranes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.